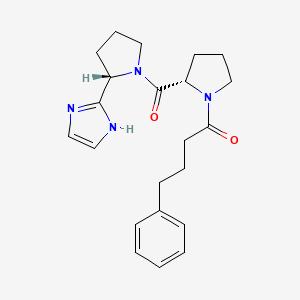

PREP inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28N4O2 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

1-[(2S)-2-[(2S)-2-(1H-imidazol-2-yl)pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-phenylbutan-1-one |

InChI |

InChI=1S/C22H28N4O2/c27-20(12-4-9-17-7-2-1-3-8-17)25-15-6-11-19(25)22(28)26-16-5-10-18(26)21-23-13-14-24-21/h1-3,7-8,13-14,18-19H,4-6,9-12,15-16H2,(H,23,24)/t18-,19-/m0/s1 |

InChI Key |

REHZKZSJOGMLBE-OALUTQOASA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C4=NC=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Prolyl Oligopeptidase (PREP) Inhibition in Mitigating Alpha-Synuclein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-synuclein (α-Syn) aggregation is a central pathological hallmark of several neurodegenerative disorders, including Parkinson's disease. Prolyl oligopeptidase (PREP), a serine protease, has emerged as a significant modulator of this process. This technical guide provides an in-depth analysis of the role of PREP and its inhibitors in α-Syn aggregation. Through a comprehensive review of preclinical studies, this document outlines the molecular mechanisms, summarizes quantitative data on the efficacy of PREP inhibitors, details key experimental protocols, and visualizes the involved signaling pathways. The evidence presented herein underscores the therapeutic potential of PREP inhibition as a strategy to counteract α-Syn pathology.

Introduction

The aggregation of α-Syn from its soluble monomeric form into toxic oligomers and insoluble fibrils is a critical event in the pathogenesis of synucleinopathies. Prolyl oligopeptidase (PREP) has been identified as a protein that can accelerate this aggregation process[1]. Consequently, inhibitors of PREP have been investigated as potential therapeutic agents to halt or slow down the progression of these devastating diseases. This guide delves into the core aspects of the PREP-α-Syn interaction and the impact of its inhibition.

Mechanism of Action: How PREP Influences α-Synuclein Aggregation

PREP appears to promote α-Syn aggregation through a multi-faceted mechanism that is not solely dependent on its enzymatic activity.

-

Direct Interaction and Dimerization: PREP has been shown to directly interact with α-Syn[2]. This interaction is thought to induce a conformational change in α-Syn, making it more prone to aggregation. Specifically, PREP enhances the formation of soluble α-Syn dimers, which can act as a nucleation point for further aggregation[2].

-

Acceleration of Fibril Formation: In vitro studies have demonstrated that PREP accelerates the formation of α-Syn fibrils[3]. This effect can be reversed by specific PREP inhibitors.

-

Modulation of Autophagy: PREP has been identified as a negative regulator of autophagy, a key cellular process for clearing aggregated proteins[4][5]. By inhibiting PREP, autophagy can be enhanced, leading to increased clearance of α-Syn aggregates.

Quantitative Data on the Efficacy of PREP Inhibitors

The efficacy of PREP inhibitors in reducing α-Syn aggregation has been quantified in various preclinical models. The most extensively studied inhibitor is KYP-2047.

Table 1: In Vitro Efficacy of PREP Inhibitors

| Inhibitor | Assay Type | Effect | IC50 Value | Reference |

| KYP-2047 | α-Syn Dimerization (PCA) | Reduction of α-Syn dimerization | Not specified | [2] |

| KYP-2091 | α-Syn Aggregation (Cell-free) | Reversal of PREP-accelerated aggregation | ~1010 nM (for enzymatic activity) | [6] |

| KYP-2112 | α-Syn Aggregation (Cell-free) | Reversal of PREP-accelerated aggregation | Potent inhibitor | [6] |

| Multiple PREP Inhibitors | α-Syn Dimerization (PCA) & Autophagy | Inhibition of proteolytic activity did not predict decreased α-Syn dimerization or increased autophagy | 0.2 nM to 1010 nM (for enzymatic activity) | [6] |

Table 2: In Vivo Efficacy of KYP-2047 in A30P α-Synuclein Transgenic Mice

| Treatment Duration | Brain Region | Effect on α-Synuclein | Quantitative Change | Reference |

| 5 days | Motor Cortex, Striatum, Substantia Nigra | Reduced immunoreactivity | Significant reduction (P<0.01 in substantia nigra) | [2] |

| 28 days | Motor Cortex, Striatum, Substantia Nigra | Reduced immunoreactivity | Significant reduction (P<0.05 in substantia nigra) | [2] |

| 28 days | Whole Brain | Reduced high-molecular-weight oligomers | Significant reduction (P<0.05) | [2] |

Table 3: Cellular Efficacy of KYP-2047

| Cell Line | Condition | Effect | Concentration | Reference |

| SH-SY5Y (WT, A30P, A53T α-Syn) | Oxidative Stress | Reduced number of cells with α-Syn inclusions | Low concentrations | [1] |

| SH-SY5Y | Oxidative Stress | Reduced aggregated α-Syn | Not specified | [1] |

| SH-SY5Y | α-Syn Preformed Fibrils | Decreased intracellular α-Syn deposits | Not specified | [7] |

Signaling Pathways

PREP inhibition impacts α-Syn aggregation not only through direct interaction but also by modulating cellular clearance pathways, primarily autophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the kinetics of α-Syn fibril formation in vitro.

Materials:

-

Recombinant α-Synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Shaking incubator

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing α-Syn monomer (e.g., 50-100 µM), ThT (e.g., 10-25 µM), and the PREP inhibitor at various concentrations in PBS. Include a control with PREP and no inhibitor, and a control with neither.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking (e.g., 300-600 rpm).

-

Measure the ThT fluorescence intensity at regular intervals.

-

Plot fluorescence intensity versus time to obtain aggregation curves. Analyze the lag time, maximum fluorescence, and apparent rate of aggregation.

Protein-Fragment Complementation Assay (PCA) for α-Synuclein Dimerization

This cell-based assay is used to quantify α-Syn dimerization in living cells.

Principle: α-Syn is fused to two non-functional fragments of a reporter protein (e.g., Gaussia luciferase or Venus fluorescent protein). If α-Syn molecules dimerize, the reporter fragments are brought into close proximity, reconstituting the functional reporter protein, and generating a measurable signal.

Procedure:

-

Co-transfect cells (e.g., Neuro-2A or SH-SY5Y) with constructs encoding α-Syn fused to the N-terminal and C-terminal fragments of the reporter protein.

-

Culture the cells for a period to allow for protein expression (e.g., 24-48 hours).

-

Treat the cells with the PREP inhibitor at various concentrations.

-

Measure the reporter signal (luminescence or fluorescence) using a plate reader.

-

Normalize the signal to cell viability or a co-transfected control plasmid.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between PREP and α-Syn.

Principle: The movement of molecules in a microscopic temperature gradient (thermophoresis) is dependent on their size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target molecule, this movement changes, which can be detected and used to determine the binding affinity (Kd).

Procedure:

-

Label one of the binding partners (e.g., PREP) with a fluorescent dye.

-

Prepare a serial dilution of the unlabeled binding partner (α-Syn).

-

Mix the labeled protein at a constant concentration with the different concentrations of the unlabeled protein.

-

Load the samples into capillaries.

-

Measure the thermophoretic movement in an MST instrument.

-

Plot the change in the normalized fluorescence against the logarithm of the ligand concentration to obtain a binding curve and calculate the Kd.

Conclusion and Future Directions

The collective evidence strongly supports the role of PREP as a facilitator of α-Syn aggregation and highlights the therapeutic potential of PREP inhibitors. These inhibitors have demonstrated efficacy in reducing α-Syn aggregation and promoting its clearance in a variety of preclinical models. The dual mechanism of action, involving both the disruption of the direct PREP-α-Syn interaction and the enhancement of autophagy, makes PREP a particularly attractive target for drug development in the context of synucleinopathies.

Future research should focus on the development of highly potent and selective PREP inhibitors with favorable pharmacokinetic and safety profiles for clinical translation. Further elucidation of the precise molecular interactions between PREP, its inhibitors, and α-Syn will be crucial for optimizing therapeutic strategies. Additionally, exploring the role of PREP in other aspects of neurodegeneration may open new avenues for the treatment of a broader range of protein misfolding diseases.

References

- 1. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 7. Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prolyl Oligopeptidase (PREP) Inhibition in Mitigating Tau Protein Accumulation in Dementia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauopathies, a class of neurodegenerative diseases including Alzheimer's disease and frontotemporal dementia, are characterized by the intracellular aggregation of hyperphosphorylated tau protein. This accumulation is a key driver of neuronal dysfunction and cognitive decline. Prolyl oligopeptidase (PREP), a serine protease, has emerged as a promising therapeutic target due to its role in promoting tau pathology. This technical guide provides an in-depth overview of the mechanism of action of PREP inhibitors, focusing on their ability to reduce tau accumulation. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to PREP and its Role in Tauopathies

Prolyl oligopeptidase (PREP) is a cytosolic enzyme that cleaves small proline-containing peptides. Beyond its peptidase activity, PREP is implicated in neurodegenerative processes through protein-protein interactions. In the context of tauopathies, PREP has been shown to interact directly with the tau protein, accelerating its aggregation. Elevated PREP expression and activity have been observed in the brains of Alzheimer's disease patients.

The inhibition of PREP has been demonstrated to be a viable therapeutic strategy. PREP inhibitors can enhance cellular protein clearance mechanisms, thereby reducing the accumulation of pathogenic protein aggregates. This has been shown not only for tau but also for alpha-synuclein in models of Parkinson's disease.

Mechanism of Action of PREP Inhibitors on Tau Pathology

The therapeutic effects of PREP inhibitors on tau pathology are primarily attributed to two interconnected mechanisms: the activation of Protein Phosphatase 2A (PP2A) and the induction of autophagy.

Activation of Protein Phosphatase 2A (PP2A)

PP2A is a major phosphatase responsible for dephosphorylating tau. In tauopathies, PP2A activity is often compromised, leading to the hyperphosphorylation of tau and its subsequent aggregation. PREP has been shown to form a complex with PP2A, which inhibits its phosphatase activity. PREP inhibitors, by binding to PREP, are thought to disrupt this interaction, leading to the normalization of PP2A activity. This restoration of PP2A function enhances the dephosphorylation of tau, thereby reducing the pool of aggregation-prone tau.

Induction of Autophagy

Autophagy is a cellular degradation pathway responsible for clearing aggregated proteins and damaged organelles. PREP inhibitors have been shown to activate autophagic flux, the rate at which cellular components are delivered to and degraded by lysosomes. This activation of the cellular recycling system contributes to the clearance of insoluble tau aggregates. The increase in autophagic flux is evidenced by changes in the levels of autophagosome and autophagy receptor markers.

Quantitative Data on the Efficacy of PREP Inhibitors

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of the PREP inhibitor KYP-2047 on tau pathology.

Table 1: In Vitro Efficacy of PREP Inhibitor KYP-2047

| Cell Model | Tau Species | Treatment | Outcome Measure | Result | Citation(s) |

| HEK-293 cells | Transfected with tau | KYP-2047 | Tau aggregation | Reduced tau aggregation | |

| N2A cells | Transfected with tau | KYP-2047 | Tau aggregation | Reduced tau aggregation | |

| Human iPSC-derived neurons (P301L or tau-A152T mutation) | Endogenous mutant tau | KYP-2047 | Tau aggregation and toxicity | Reduced tau accumulation and toxicity | |

| HEK-293 and N2A cells | Transfected with tau | KYP-2047 | PP2A activity | Increased PP2A activity | |

| HEK-293 and N2A cells | Transfected with tau | KYP-2047 | Autophagic flux | Activated autophagic flux | |

| Recombinant PREP | N/A | KYP-2047 | PREP inhibition (Ki) | 0.023 nM |

Table 2: In Vivo Efficacy of PREP Inhibitor KYP-2047 in PS19 Transgenic Mice

| Animal Model | Treatment Duration | Outcome Measure | Result | Citation(s) |

| PS19 transgenic mice (human tau-P301S mutation) | 1 month | Tau burden in the brain | Reduced tau burden | |

| PS19 transgenic mice (human tau-P301S mutation) | 1 month | Tau burden in cerebrospinal fluid (CSF) | Reduced tau burden | |

| PS19 transgenic mice (human tau-P301S mutation) | 1 month | Cognitive decline (behavioral tests) | Slowed cognitive decline | |

| PS19 transgenic mice (human tau-P301S mutation) | 1 month | Oxidative stress marker in the brain | Reduced oxidative stress | |

| PS19 transgenic mice (human tau-P301S mutation) | 1 month | Performance in memory tests | Normal cognitive skills observed |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of PREP inhibitor research on tau pathology.

Cellular Models of Tauopathy

4.1.1. Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK-293) and mouse neuroblastoma (N2A) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 µg/ml penicillin, and 100 µg/ml streptomycin, in a humidified atmosphere of 5% CO2 at 37°C.

-

Transfection: For transient transfection, cells are plated in Opti-MEM medium and transfected with DNA constructs encoding for tau protein (e.g., different isoforms or mutants) using a lipid-based transfection reagent like Lipofectamine, according to the manufacturer's instructions. Cells are typically harvested 24 to 48 hours post-transfection for analysis.

4.1.2. iPSC-Derived Human Neurons

-

Source: Induced pluripotent stem cells (iPSCs) are generated from fibroblasts of patients with familial frontotemporal dementia carrying mutations in the tau gene (e.g., P301L or A152T).

-

Neuronal Differentiation: iPSCs are differentiated into postmitotic neurons using established protocols. This often involves the generation of embryoid bodies and subsequent neural induction to produce neuronal progenitor cells, which are then terminally differentiated into neurons.

-

Culture: Differentiated neurons are maintained in specialized neuronal culture medium for several weeks to allow for maturation and the development of neuronal phenotypes.

Animal Models of Tauopathy

-

Model: The PS19 transgenic mouse model, which expresses the human tau-P301S mutation, is a widely used model for tauopathies.

-

Treatment: In a representative study, PS19 mice receive treatment with a PREP inhibitor, such as KYP-2047, for a duration of one month. The treatment is often initiated after the onset of memory impairment to model a more clinically relevant scenario.

-

Administration: The route of administration can vary, with intraperitoneal (i.p.) injections being a common method.

Biochemical Assays

4.3.1. Tau Aggregation Assay

-

Principle: In vitro assays with recombinant tau protein are used to assess the direct effect of inhibitors on tau aggregation. Aggregation is often induced by cofactors like heparin.

-

Procedure:

-

Recombinant tau protein fragments are incubated with an aggregation inducer.

-

The PREP inhibitor is added at various concentrations.

-

The mixture is incubated, and aggregation is monitored over time using techniques such as thioflavin T fluorescence, which increases upon binding to beta-sheet structures in the aggregates.

-

4.3.2. Western Blotting for Total and Phosphorylated Tau

-

Sample Preparation: Cell or brain tissue lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Procedure:

-

Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total tau or tau phosphorylated at specific sites (e.g., Ser202, Ser396/404).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

4.3.3. PP2A Activity Assay

-

Principle: This assay measures the ability of PP2A in cell lysates to dephosphorylate a specific substrate.

-

Procedure:

-

PP2A is immunoprecipitated from cell lysates using an anti-PP2A antibody.

-

The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.

-

The amount of free phosphate released is quantified using a colorimetric method, such as the malachite green assay.

-

The level of free phosphate is normalized to the total amount of immunoprecipitated PP2A.

-

4.3.4. Autophagy Flux Assay

-

Principle: This assay measures the rate of autophagic degradation by comparing the accumulation of the autophagosome marker LC3-II in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1).

-

Procedure:

-

Cells are treated with the PREP inhibitor in the presence or absence of bafilomycin A1 for a defined period.

-

Cell lysates are prepared and analyzed by Western blotting for LC3B.

-

Autophagic flux is calculated as the difference in the amount of LC3-II between bafilomycin A1-treated and untreated cells. An increase in this difference indicates an enhanced autophagic flux.

-

Behavioral Analysis

-

Barnes Maze: This task is used to assess spatial learning and memory in mice. The mouse is placed on an open circular platform with several holes around the perimeter, one of which leads to an escape box. The mouse learns the location of the escape hole using distal visual cues. The latency to find the escape hole and the number of errors are recorded.

Visualizations: Signaling Pathways and Experimental Workflows

The Cutting Edge of Neurological Drug Discovery: A Technical Guide to Novel Selective PREP Inhibitors

For Immediate Release

Hradec Králové, Czech Republic – In a significant advancement for neuropharmacology, researchers are making strides in the discovery and synthesis of novel, selective inhibitors for prolyl oligopeptidase (PREP). This enzyme has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression, making the development of targeted inhibitors a critical area of research for drug development professionals.[1][2] This technical guide provides an in-depth overview of the latest strategies in the identification, synthesis, and evaluation of these promising therapeutic agents.

Prolyl oligopeptidase is a cytosolic serine protease that plays a role in the metabolism of several neuropeptides and peptide hormones by cleaving peptides at the C-terminal side of proline residues.[1] Its involvement in key signaling pathways, including the inositol phosphate pathway, and its interactions with proteins such as α-synuclein, have positioned it as a compelling target for therapeutic intervention in neurodegenerative diseases.[3][4] However, the journey to clinical application has been hampered by challenges related to the pharmacokinetic properties and blood-brain barrier permeability of early-generation inhibitors.[5][6]

Novel Chemical Scaffolds Driving Selectivity and Potency

Recent research has focused on the development of novel chemical scaffolds that offer improved selectivity and drug-like properties. These efforts are moving beyond traditional peptidomimetic inhibitors to explore a diverse range of molecular architectures.

Table 1: Quantitative Data for Novel Selective PREP Inhibitors

| Compound ID | Scaffold Type | Target | IC50 | Ki | Selectivity | Reference |

| ARI-3099 (6) | Boronic acid-based | FAP | - | - | Potent and selective for FAP over PREP | [7] |

| ARI-3531 (22) | Boronic acid-based | PREP | - | - | >140,000-fold selective for PREP over FAP | [7] |

| MM 4 | Non-peptidomimetic small molecule | PREP | 100 µM (EC50) | - | - | [8] |

| LC-44 | Non-covalent | POPTc80 | - | 0.175 µM | - | [9] |

| LC-45 | Non-covalent | POPTc80 | - | 0.054 µM | - | [9] |

| LC-46 | Non-covalent | POPTc80 | - | 0.513 µM | - | [9] |

| LC-50 | Non-covalent | POPTc80 | - | 0.44 µM | - | [9] |

| LC-53 | Non-covalent | POPTc80 | - | 0.158 µM | - | [9] |

| LC-55 | Non-covalent | POPTc80 | - | 0.83 µM | - | [9] |

| KYP-2047 | Peptidomimetic | PREP | - | - | Selective | [10] |

| Compound with CHO group | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative | PREP | Sub-nanomolar Ki | Sub-nanomolar | - | [11] |

| Compound with CN group | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative | PREP | Sub-nanomolar Ki | Sub-nanomolar | - | [11] |

| Compound with COCH2OH group | Isophthalic acid bis-(L-prolylpyrrolidine) amide derivative | PREP | Sub-nanomolar Ki | Sub-nanomolar | - | [11] |

Experimental Protocols for PREP Inhibitor Discovery and Characterization

A systematic approach is essential for the identification and validation of novel PREP inhibitors. The following outlines key experimental methodologies.

Virtual Screening and In Silico Analysis

-

Objective: To identify potential PREP inhibitors from large chemical databases.

-

Methodology:

-

Pharmacophore Modeling: Generate a 3D pharmacophore model based on the known structures of active PREP inhibitors.[5][6]

-

Virtual Screening: Use the pharmacophore model to screen chemical databases (e.g., ZINC, MolMall) for compounds with matching structural features.[8][9]

-

Molecular Docking: Perform molecular docking studies of the hit compounds into the active site of PREP (PDB ID: 3DDU) to predict binding modes and affinities.[8]

-

ADMET Prediction: Computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the docked compounds to assess their drug-likeness.[5][6]

-

Synthesis of Novel PREP Inhibitors

The synthesis of PREP inhibitors varies depending on the chemical scaffold. For boronic acid-based inhibitors, a common approach involves the coupling of a boronic acid-containing proline analog with a peptide backbone. Non-peptidomimetic inhibitors can be synthesized through various organic chemistry reactions, guided by the structure of the virtual screening hits.

In Vitro PREP Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of the synthesized compounds against PREP.

-

Methodology:

-

Enzyme and Substrate Preparation: Use purified recombinant human PREP and a fluorogenic substrate such as Z-Gly-Pro-AMC.

-

Assay Procedure:

-

In a 96-well plate, add the PREP enzyme to a buffer solution.

-

Add varying concentrations of the test inhibitor.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]

-

Selectivity Profiling

-

Objective: To assess the selectivity of the inhibitors for PREP over other related proteases, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPPIV).[7]

-

Methodology: Perform similar in vitro inhibition assays using purified FAP and DPPIV enzymes and their respective substrates. The selectivity is determined by comparing the IC50 values for each enzyme.

Cell-Based Assays

-

Objective: To evaluate the efficacy of the inhibitors in a cellular context.

-

Methodology:

-

Cell Culture: Use a relevant cell line, such as human retinal pigment epithelial cells (ARPE-19), which can be stimulated to mimic disease states.[12]

-

Treatment: Treat the cells with the PREP inhibitors at various concentrations.

-

Endpoint Measurement: Assess cellular endpoints relevant to the disease model, such as the reduction of pro-inflammatory cytokines or protection against proteasomal clearance defects.[12]

-

Visualizing the Landscape of PREP Inhibition

To better understand the intricate relationships in PREP-related research, the following diagrams illustrate key concepts.

Caption: PREP Signaling and Inhibition Pathway.

Caption: Experimental Workflow for PREP Inhibitor Discovery.

The development of novel, selective PREP inhibitors represents a promising frontier in the treatment of neurological disorders. By leveraging advanced computational techniques, innovative synthetic chemistry, and robust biological evaluation, researchers are poised to deliver a new generation of therapeutics with the potential to significantly impact patient outcomes.

References

- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure, function and biological relevance of prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of novel chemical scaffolds targeting prolyl oligopeptidase for neurological therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of novel small molecule non-peptidomimetic inhibitor for prolyl oligopeptidase through in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

PREP Inhibitor-1: Unraveling Cellular Interactions and Signaling Networks

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl endopeptidase (PREP) is a serine protease implicated in the maturation and degradation of neuropeptides and peptide hormones, making it a target of interest for neurological and other disorders. While a variety of PREP inhibitors have been developed, this guide focuses on a particularly potent molecule, PREP inhibitor-1 , also identified as compound 27a . Despite its high inhibitory activity against PREP, with a reported IC50 of less than 1 nM, publicly available data on its broader cellular targets and the specific signaling pathways it modulates remains limited. This document synthesizes the available information on PREP inhibition in general and contextualizes the potential mechanisms of action for this compound, while highlighting the current knowledge gaps.

Introduction to this compound

This compound (compound 27a) is a highly potent small molecule inhibitor of prolyl oligopeptidase (PREP)[1]. Its chemical formula is C22H28N4O2, and its CAS number is 2760543-16-4[1]. The high potency of this inhibitor suggests it could be a valuable tool for studying the physiological and pathological roles of PREP. However, a comprehensive understanding of its cellular effects requires elucidation of its full target profile and its impact on intracellular signaling cascades.

Primary Target and Quantitative Data

The primary and most well-documented target of this compound is prolyl endopeptidase itself.

| Inhibitor | Target | IC50 | Reference |

| This compound (compound 27a) | Prolyl Oligopeptidase (PREP) | < 1 nM | [1] |

Note: At present, there is a lack of publicly available quantitative data regarding the binding affinity (Kd), dissociation constants, or inhibitory concentrations for other potential cellular targets of this compound.

Potential Cellular Targets and Signaling Pathways of PREP Inhibitors

While specific data for this compound is scarce, research on other PREP inhibitors provides insights into potential cellular targets and signaling pathways that may be affected. It is important to note that these are general pathways associated with PREP inhibition and have not been specifically validated for this compound (compound 27a).

General mechanisms of PREP inhibitors include the modulation of pathways involved in protein aggregation, inflammation, and cell survival.

Autophagy and Protein Clearance

Several studies have suggested that PREP inhibitors can enhance autophagy, a cellular process for degrading and recycling cellular components, including aggregated proteins. This is particularly relevant in the context of neurodegenerative diseases characterized by protein accumulation.

Caption: Potential modulation of autophagy by PREP inhibition.

Pro-survival Signaling

Some research indicates that PREP inhibitors may influence pro-survival signaling pathways, although the precise mechanisms are not fully understood.

References

The Role of Prolyl Oligopeptidase in Neuroinflammatory Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prolyl oligopeptidase (PREP) is a serine protease that has garnered significant attention for its potential role in the central nervous system (CNS). Initially studied for its ability to cleave small, proline-containing neuropeptides, emerging evidence has repositioned PREP as a key player in neuroinflammatory and neurodegenerative processes. In healthy brain tissue, PREP is primarily found within neurons; however, under pathological conditions, its expression dramatically increases in glial cells, particularly microglia and astrocytes.[1][2][3] This guide provides a comprehensive overview of the multifaceted role of PREP in neuroinflammation, detailing its molecular mechanisms, involvement in signaling pathways, and its validation as a therapeutic target. We synthesize experimental data, present detailed protocols for key assays, and visualize complex pathways to offer an in-depth resource for researchers in the field.

Introduction: Prolyl Oligopeptidase (PREP)

Prolyl oligopeptidase (EC 3.4.21.26), also known as prolyl endopeptidase (PEP), is an 80 kDa cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids.[2][4][5] For years, its primary function was thought to be the regulation of neuropeptide levels in the brain, and PREP inhibitors were investigated for their potential cognitive-enhancing effects.[1][4][6] However, the physiological relevance of this role has been debated, as conclusive in-vivo evidence remains elusive.[1][4][7]

More recent research has unveiled a darker side to PREP, implicating it in pathologies where neuroinflammation is a central component, such as Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis.[4][8] This shift in understanding is largely due to the observation that PREP expression and activity change significantly in the context of a diseased or lesioned brain.[1][2] It is now understood that PREP's contribution to neuroinflammation is not solely dependent on its enzymatic activity but also involves non-catalytic functions, including protein-protein interactions that influence protein aggregation and key cellular signaling cascades.[1][9][10]

PREP in the Neuroinflammatory Milieu: Expression and Glial Activation

In the healthy CNS, PREP is expressed at high levels in neurons, while glial cells are largely devoid of it.[2][11] This landscape changes dramatically upon an inflammatory insult.

-

Microglial Activation: Microglia, the resident immune cells of the CNS, are primary responders to pathogens and injury. Upon activation by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFNγ), microglia upregulate and secrete active PREP into the extracellular space.[8][9][12] This extracellular PREP is directly toxic to neurons and contributes to the pro-inflammatory environment by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α).[2][12] Inhibition of this extracellular PREP activity has been shown to be neuroprotective.[8][12]

-

Astrocyte Reactivity: In post-mortem brain samples from patients with AD and PD, PREP has been found to be present in reactive astrocytes, often co-localizing with pathological protein aggregates.[3][5] While the precise role of astrocytic PREP is less defined than its microglial counterpart, its presence suggests a role in the broader glial response to neurodegeneration.

The diagram below illustrates the central role of microglial activation in PREP-mediated neuroinflammation.

References

- 1. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolyl oligopeptidase colocalizes with α-synuclein, β-amyloid, tau protein and astroglia in the post-mortem brain samples with Parkinson's and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [helda-prod-23.hulib.helsinki.fi]

- 8. erepo.uef.fi [erepo.uef.fi]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. researchgate.net [researchgate.net]

- 11. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extracellular prolyl oligopeptidase derived from activated microglia is a potential neuroprotection target - PubMed [pubmed.ncbi.nlm.nih.gov]

PREP inhibitor-1 effects on neuropeptide metabolism in the brain

An In-depth Technical Guide to the Effects of Prolyl Endopeptidase (PREP) Inhibitors on Neuropeptide Metabolism in the Brain

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Prolyl Endopeptidase (PREP), a serine protease highly expressed in the brain, plays a significant role in the metabolism of proline-containing neuropeptides and hormones. Its dysregulation has been implicated in aging and various neurodegenerative diseases. Consequently, PREP has emerged as a compelling therapeutic target, leading to the development of numerous potent inhibitors. This guide provides a comprehensive technical overview of the effects of these inhibitors on neuropeptide metabolism in the brain. It consolidates quantitative data on inhibitor potency and their in vivo effects, details key experimental methodologies, and visualizes the complex mechanisms of action, including emerging non-enzymatic functions. The evidence suggests that the impact of PREP inhibitors extends beyond simple neuropeptide preservation, involving modulation of protein-protein interactions and other cellular pathways, complicating the therapeutic landscape but also opening new avenues for drug development.

Introduction to Prolyl Endopeptidase (PREP) and its Inhibitors

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that specifically cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] Given its ability to degrade numerous neuropeptides and peptide hormones—such as substance P (SP), thyrotropin-releasing hormone (TRH), and arginine-vasopressin (AVP)—PREP is considered a key regulator of neuropeptide signaling in the central nervous system.[2][3] Altered PREP activity has been observed in several neurodegenerative conditions, making it a target for therapeutic intervention.[3]

A variety of potent PREP inhibitors have been developed to study its function and as potential therapeutic agents. It is important to note that "PREP inhibitor-1" is a generic descriptor rather than a specific compound; this guide will focus on well-characterized inhibitors such as KYP-2047 , S 17092 , and Z-Pro-Prolinal . The foundational hypothesis has been that by inhibiting PREP, the degradation of key neuropeptides would be reduced, thereby elevating their levels in the brain and producing therapeutic effects, such as cognitive enhancement.[2] However, extensive research has revealed a more complex reality, with inconsistent effects on neuropeptide levels and evidence pointing towards significant non-enzymatic functions of PREP.[3]

Mechanism of Action

PREP's catalytic mechanism involves a classic serine protease triad in its α/β-hydrolase domain. A separate β-propeller domain acts as a gating filter, restricting access to the active site to small peptides.[4] PREP inhibitors are typically substrate analogs that bind to the active site, preventing the cleavage of endogenous neuropeptides. Many potent inhibitors form a covalent bond with the catalytic serine residue, leading to irreversible or slowly reversible inhibition.[4]

References

- 1. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of prolyl endopeptidase inhibition on arginine-vasopressin and thyrotrophin-releasing hormone catabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

PREP Inhibitor-1: A Potential Therapeutic Avenue for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Prolyl oligopeptidase (PREP) is a serine protease that has emerged as a compelling therapeutic target for neurodegenerative disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of a key PREP inhibitor, referred to here as PREP Inhibitor-1 (PI-1), and its potential in Alzheimer's disease therapy. We delve into the molecular mechanisms of action, summarize key preclinical data, provide detailed experimental protocols for evaluating similar compounds, and present visual representations of the involved signaling pathways and experimental workflows. The evidence presented herein suggests that PI-1 warrants further investigation as a disease-modifying agent for Alzheimer's disease.

Introduction to Prolyl Oligopeptidase (PREP) and its Role in Neurodegeneration

Prolyl oligopeptidase is a cytosolic enzyme that cleaves small peptides at the C-terminal side of proline residues. While its precise physiological functions are still being fully elucidated, a growing body of evidence implicates PREP in the pathophysiology of several neurodegenerative diseases. In the context of Alzheimer's disease, PREP is thought to contribute to the pathogenic cascade through its interactions with key proteins involved in the disease, namely tau and α-synuclein. Furthermore, PREP activity has been shown to influence crucial cellular processes such as protein phosphatase 2A (PP2A) activity and autophagy, both of which are dysregulated in Alzheimer's disease.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of prolyl oligopeptidase. Its therapeutic potential in Alzheimer's disease stems from its ability to modulate several key pathological processes:

-

Reduction of Tau Pathology: PREP has been shown to interact with and promote the aggregation of tau protein, a hallmark of Alzheimer's disease. PREP inhibitors, including the well-studied compound KYP-2047, have been demonstrated to reduce tau aggregation in cellular and animal models of tauopathy.[1][2][3][4] This effect is, at least in part, mediated by the inhibitor's ability to increase the activity of PP2A, a major phosphatase that dephosphorylates tau.[1][2][3]

-

Modulation of α-Synuclein Aggregation: While more commonly associated with Parkinson's disease, α-synuclein aggregation is also observed in a significant proportion of Alzheimer's disease cases. PREP can accelerate the aggregation of α-synuclein.[5][6] PREP inhibitors like KYP-2047 have been shown to reduce the formation of α-synuclein aggregates in various models.[5][6]

-

Enhancement of Autophagy: Autophagy is a cellular process responsible for the clearance of aggregated proteins and damaged organelles. This process is impaired in Alzheimer's disease, leading to the accumulation of toxic protein aggregates. PREP inhibition has been shown to activate autophagy, thereby promoting the clearance of pathogenic proteins.[1][2][3] This activation is linked to the increased activity of PP2A.[7][8]

Quantitative Data on PREP Inhibitors

The following tables summarize key quantitative data for representative PREP inhibitors, including this compound (PI-1) and other well-characterized compounds from the literature.

Table 1: In Vitro Potency of PREP Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Cell/System | Reference |

| KYP-2047 | PREP | - | 0.023 | - | MedChemExpress |

| JTP-4819 | PREP | 0.83 ± 0.09 | - | Rat brain supernatant | [9] |

| JTP-4819 | PREP | 5.43 ± 0.81 | - | Flavobacterium meningosepticum | [9] |

| JTP-4819 | Substance P degradation by PEP | 9.6 | - | Purified PEP | [9] |

| JTP-4819 | Arginine-vasopressin degradation by PEP | 13.9 | - | Purified PEP | [9] |

| ONO-1603 | - | - | - | - | [1][10] |

| S-17092 | - | - | ~1.5 | Purified human POP | [11] |

Table 2: Preclinical Efficacy of PREP Inhibitors in Alzheimer's Disease Models

| Inhibitor | Animal Model | Dosage | Key Finding | Quantitative Result | Reference |

| KYP-2047 | PS19 transgenic mice (tauopathy) | 10 mg/kg/day (4 weeks) | Reduced tau burden and improved cognitive decline | Restored normal behavior in Barnes maze | [4] |

| JTP-4819 | Aged or MCA-occluded rats | - | Improved performance in Morris water maze | - | [12] |

| JTP-4819 | Rats with scopolamine-induced amnesia | 1 and 3 mg/kg p.o. | Significantly prolonged retention time in passive avoidance test | - | [9] |

| S-17092 | Monkeys with MPTP-induced cognitive deficits | 3 mg/kg (oral) | Significantly improved performance in cognitive tasks | Most effective dose | [2] |

| ONO-1603 | Cultured rat cerebellar granule neurons | 0.03 µM | Promoted neuronal survival and neurite outgrowth | Maximal protective effect at 0.03 µM | [1][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by PREP and its inhibition.

Caption: PREP's role in Tau pathology and the effect of this compound.

Caption: PREP's influence on α-synuclein and autophagy.

Experimental Workflows

The following diagrams illustrate the general workflows for key experimental protocols used to evaluate PREP inhibitors.

Caption: Morris Water Maze experimental workflow.

Caption: Protein aggregation assay workflow.

Detailed Experimental Protocols

Morris Water Maze for Cognitive Assessment

Objective: To assess spatial learning and memory in an Alzheimer's disease mouse model treated with a PREP inhibitor.

Materials:

-

Circular water tank (120-150 cm in diameter)

-

Escape platform (10-15 cm in diameter)

-

Non-toxic opaque substance for water (e.g., non-toxic white paint)

-

Video tracking system and software

-

Alzheimer's disease transgenic mice and wild-type littermates

-

This compound

Procedure:

-

Animal Groups: Divide mice into four groups: Wild-type + Vehicle, Wild-type + PI-1, AD model + Vehicle, AD model + PI-1.

-

Drug Administration: Administer PI-1 or vehicle according to the desired dosing regimen and duration.

-

Habituation: On day 1, allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to the visible platform and allow it to remain there for 30 seconds.

-

Acquisition Trials (Days 2-5):

-

Submerge the platform 1-2 cm below the water surface in one of the four quadrants.

-

For each trial, gently place the mouse into the water facing the wall at one of the four starting positions.

-

Allow the mouse to search for the platform for a maximum of 60 seconds.

-

If the mouse finds the platform, allow it to stay there for 15-30 seconds. If it fails to find the platform within 60 seconds, guide it to the platform.

-

Perform four trials per day for each mouse, with an inter-trial interval of 15-20 minutes.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial (Day 6):

-

Remove the platform from the pool.

-

Place each mouse in the quadrant opposite to where the platform was located and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.

-

-

Data Analysis: Analyze escape latency, path length, and probe trial data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare the performance between the different groups.[9][13][14][15][16][17][18][19][20][21]

Thioflavin T (ThT) Assay for α-Synuclein Aggregation

Objective: To determine the effect of this compound on the in vitro aggregation of α-synuclein.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)

-

This compound

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ThT (e.g., 1 mM in water).

-

Prepare a stock solution of α-synuclein monomer (e.g., 1 mg/mL in an appropriate buffer).

-

Prepare different concentrations of PI-1.

-

-

Assay Setup:

-

In each well of the 96-well plate, add buffer, α-synuclein monomer (final concentration typically 35-70 µM), ThT (final concentration typically 10-25 µM), and either PI-1 at various concentrations or vehicle.

-

Include controls with α-synuclein alone (positive control for aggregation) and buffer with ThT alone (background fluorescence).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-72 hours).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity against time for each condition.

-

Analyze the aggregation kinetics by determining the lag time and the maximum fluorescence intensity. Compare the curves for PI-1 treated samples to the vehicle control.[11][22][23][24][25][26][27]

-

Autophagy Flux Assay (LC3-II Western Blotting)

Objective: To assess the effect of this compound on autophagic flux in a cellular model.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, HEK293)

-

This compound

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or a combination of E64d and pepstatin A)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere.

-

Treat the cells with PI-1 at the desired concentration or vehicle for a specific time period (e.g., 24 hours).

-

For the last 2-4 hours of the treatment, add a lysosomal inhibitor to a subset of the wells for each condition.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-LC3 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-I and LC3-II.

-

Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control (e.g., β-actin or GAPDH).

-

Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor. An increase in this difference upon PI-1 treatment indicates an induction of autophagy.[28][29][30][31][32][33][34][35]

-

Protein Phosphatase 2A (PP2A) Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of PP2A.

Materials:

-

Cell or tissue lysates

-

PP2A immunoprecipitation kit or anti-PP2A antibody and protein A/G beads

-

Phosphatase assay kit (e.g., malachite green-based)

-

Synthetic phosphopeptide substrate for PP2A

-

This compound

Procedure:

-

Sample Preparation:

-

Treat cells or animals with PI-1 or vehicle.

-

Prepare cell or tissue lysates in a buffer that preserves phosphatase activity and contains protease inhibitors.

-

-

Immunoprecipitation of PP2A:

-

Incubate the lysates with an anti-PP2A antibody to capture the enzyme.

-

Add protein A/G beads to pull down the antibody-PP2A complex.

-

Wash the beads several times to remove non-specific proteins.

-

-

Phosphatase Reaction:

-

Resuspend the beads in a phosphatase assay buffer.

-

Add the synthetic phosphopeptide substrate to initiate the reaction.

-

Incubate at 30°C for a specific time (e.g., 10-30 minutes).

-

-

Detection of Phosphate Release:

-

Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.

-

Generate a standard curve with known concentrations of phosphate.

-

-

Data Analysis:

-

Calculate the PP2A activity based on the amount of phosphate released per unit of time and normalize it to the amount of immunoprecipitated PP2A protein (which can be determined by western blot).

-

Compare the PP2A activity in samples from PI-1 treated and vehicle-treated groups.[7][8][10][36][37][38]

-

Conclusion

The collective evidence strongly supports the continued exploration of PREP inhibitors, such as this compound, as a potential therapeutic strategy for Alzheimer's disease. The multifaceted mechanism of action, targeting key aspects of Alzheimer's pathology including tauopathy, protein aggregation, and cellular clearance pathways, presents a promising disease-modifying approach. The data and protocols provided in this technical guide are intended to facilitate further research and development in this exciting area. Rigorous preclinical and clinical evaluation of potent, selective, and brain-penetrant PREP inhibitors is warranted to fully assess their therapeutic potential for patients suffering from this devastating disease.

References

- 1. Enzyme inhibitor reduces tau aggregates in Alzheimer’s models | BioWorld [bioworld.com]

- 2. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alzheimer's Association International Conference [alz.confex.com]

- 5. researchgate.net [researchgate.net]

- 6. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]

- 12. Reversal of scopolamine-induced amnesia of passive avoidance by pre- and post-training naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits [mdpi.com]

- 14. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scantox.com [scantox.com]

- 17. Dementia model mice exhibited improvements of neuropsychiatric symptoms as well as cognitive dysfunction with neural cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Early Cognitive Training Rescues Remote Spatial Memory but Reduces Cognitive Flexibility in Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 23. mdpi.com [mdpi.com]

- 24. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]

- 25. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [en.bio-protocol.org]

- 26. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 27. bmglabtech.com [bmglabtech.com]

- 28. sigmaaldrich.cn [sigmaaldrich.cn]

- 29. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. proteolysis.jp [proteolysis.jp]

- 31. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 34. stressmarq.com [stressmarq.com]

- 35. 2024.sci-hub.se [2024.sci-hub.se]

- 36. PP2A assay [bio-protocol.org]

- 37. erepo.uef.fi [erepo.uef.fi]

- 38. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of PREP Inhibition and Autophagy Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl oligopeptidase (PREP) is a serine protease implicated in the pathophysiology of neurodegenerative diseases. Emerging evidence has illuminated a critical, non-catalytic role for PREP in the negative regulation of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates. Inhibition of PREP has been shown to induce autophagy, offering a promising therapeutic avenue for diseases characterized by proteotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms linking PREP inhibition to autophagy induction, detailed experimental protocols for studying this phenomenon, and a summary of key quantitative findings.

The Core Signaling Pathway: From PREP Inhibition to Autophagy Activation

The induction of autophagy by PREP inhibitors is primarily mediated through the de-repression of Protein Phosphatase 2A (PP2A), a key cellular phosphatase. In its basal state, PREP binds to and inhibits the activity of PP2A. Upon administration of a PREP inhibitor, such as KYP-2047, this interaction is disrupted, leading to the activation of PP2A.

Activated PP2A then dephosphorylates and activates Death-Associated Protein Kinase 1 (DAPK1). DAPK1, in turn, phosphorylates Beclin-1 at a critical residue, causing its dissociation from the inhibitory protein Bcl-2. The liberation of Beclin-1 allows it to participate in the formation of the pre-autophagosomal structure, a crucial step in the initiation of autophagy. This signaling cascade ultimately leads to an increase in autophagic flux and the clearance of cellular debris.[1][2][3][4][5][6]

Figure 1: Signaling pathway from PREP inhibition to autophagy induction.

Quantitative Data on the Effects of PREP Inhibition on Autophagy

The induction of autophagy by PREP inhibitors has been quantified in numerous studies using various cellular and animal models. The tables below summarize key findings, focusing on the modulation of the autophagy markers LC3-II (a component of the autophagosome membrane) and p62/SQSTM1 (an autophagy substrate that is degraded during the process).

Table 1: In Vitro Studies

| Cell Line | PREP Inhibitor (Concentration) | Treatment Duration | Change in LC3-II Levels | Change in p62 Levels | Reference |

| SH-SY5Y | KYP-2047 (10 µM) | 24 hours | Significant Increase | Significant Decrease | [7][8] |

| HEK-293 | KYP-2047 (10 µM) | 24 hours | Increase | Decrease | [3][4] |

| ARPE-19 | KYP-2047 (1 µM) | 24 hours | Increased | Decreased | [9] |

Table 2: In Vivo Studies

| Animal Model | PREP Inhibitor (Dose) | Treatment Duration | Tissue | Change in LC3-II Levels | Change in p62 Levels | Reference |

| A30P α-synuclein transgenic mice | KYP-2047 (3 mg/kg, twice daily) | 5 and 28 days | Brain | Concomitant Increase | Normalized | [7][8] |

| Frontotemporal dementia mouse model | PREP Inhibitor | 1 month | Brain | - | Reduced Tau accumulation | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the link between PREP inhibition and autophagy induction.

Western Blotting for Autophagy Markers (LC3 and p62)

Western blotting is a fundamental technique to quantify the changes in the levels of autophagy-related proteins.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Prolyl oligopeptidase inhibition activates autophagy via protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Classical swine fever virus NS5A protein activates autophagy via the PP2A-DAPK3-Beclin 1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Beclin 1 Protein Phosphorylation and Autophagy by Protein Phosphatase 2A (PP2A) and Death-associated Protein Kinase 3 (DAPK3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. uef.fi [uef.fi]

The Impact of Prolyl Endopeptidase (PREP) Inhibitors on Synaptic Plasticity and Memory: A Technical Guide

Introduction

Prolyl endopeptidase (PREP) is a serine protease that is highly expressed in the brain and has been implicated in the pathophysiology of several neurodegenerative diseases.[1] Its role in cleaving short proline-containing peptides has made it a target of interest for therapeutic intervention.[2] PREP inhibitors are a class of small molecules designed to block the enzymatic activity of PREP. Among these, PREP inhibitor-1 (also known as compound 27a) has been identified as a particularly potent inhibitor with an IC50 value of less than 1 nM.[2] While detailed preclinical data on the effects of this compound on synaptic plasticity and memory are not extensively available in the public domain, the broader class of PREP inhibitors has been studied more thoroughly. This guide will synthesize the available evidence from well-characterized PREP inhibitors, such as KYP-2047 and S-17092, to provide an in-depth overview of the impact of PREP inhibition on synaptic plasticity and memory for researchers, scientists, and drug development professionals.

Core Signaling Pathways

The prevailing hypothesis for the mechanism of action of PREP inhibitors in the context of neurodegeneration and cognitive enhancement centers on their ability to modulate protein phosphatase 2A (PP2A) activity. PP2A is a major phosphatase responsible for dephosphorylating the tau protein.[3][4][5] In tauopathies, such as Alzheimer's disease and frontotemporal dementia, tau becomes hyperphosphorylated, leading to the formation of neurotoxic aggregates.[5][6] PREP has been shown to form a complex with PP2A, thereby inhibiting its activity.[7] By inhibiting PREP, the interaction with PP2A is disrupted, leading to increased PP2A activity, reduced tau phosphorylation, and enhanced clearance of tau aggregates through mechanisms like autophagy.[5][7]

An earlier hypothesis suggested that PREP inhibitors exert their effects by preventing the degradation of various neuropeptides involved in learning and memory, such as substance P and arginine-vasopressin.[8][9][10] However, the evidence supporting this as the primary mechanism for cognitive improvement has been inconsistent.[1]

Caption: PREP inhibitor signaling pathway in the context of tauopathy.

Effects on Memory and Cognition

Preclinical studies using various animal models of cognitive impairment have demonstrated the potential of PREP inhibitors to improve memory and learning.

| PREP Inhibitor | Animal Model | Behavioral Test | Key Findings | Reference |

| KYP-2047 | PS19 transgenic mice (tauopathy model) | Not specified | Reduced cognitive decline. | [5] |

| S-17092 | Aged mice | Not specified | Improved short-term, long-term, reference, and working memory. | [8][9] |

| S-17092 | Rodents and monkeys with chemically induced amnesia | Not specified | Reversed memory deficits. | [8][9] |

| S-17092 | Chronic low dose MPTP-treated monkeys | Variable delayed response, delayed matching-to-sample, delayed alternation | Significantly improved overall performance at a 3 mg/kg dose. | [11] |

| JTP-4819 | Various animal models | Not specified | Improved memory, though effects were not always robust or dose-dependent. | [1] |

| Unnamed PREP Inhibitor | Mouse model of frontotemporal dementia | Not specified | Mice treated with the inhibitor had normal cognitive skills compared to the control group. | [6] |

Experimental Protocols

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.[12][13]

Caption: Workflow for the Morris Water Maze experiment.

Protocol:

-

Apparatus: A circular pool (diameter ~1.5m) filled with opaque water. A hidden platform is submerged just below the water surface.

-

Acclimation: Handle the mice for several days before the experiment to reduce stress.

-

Cued Training (1-2 days): The platform is made visible with a flag. This ensures the mice can see and are motivated to find the platform.

-

Acquisition Training (4-5 days): The flag is removed, and the platform is hidden. Mice are placed in the pool from different starting positions and must use distal cues in the room to locate the platform. Each mouse performs several trials per day. Latency to find the platform and path length are recorded.[14]

-

Probe Trial (24 hours after last acquisition trial): The platform is removed from the pool. The mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.[12]

Behavioral Testing: Radial Arm Maze

The Radial Arm Maze (RAM) is used to assess spatial working and reference memory.[15][16]

Caption: Workflow for the Radial Arm Maze experiment.

Protocol:

-

Apparatus: An elevated central platform with multiple arms (typically 8) radiating outwards.

-

Habituation: Animals are allowed to freely explore the maze with food rewards in all arms to familiarize them with the apparatus.

-

Training and Testing: A subset of the arms are baited with a food reward. The animal is placed on the central platform and allowed to explore the arms.

-

Data Collection:

-

Reference memory errors: Entries into arms that are never baited.

-

Working memory errors: Re-entries into arms that have already been visited in the same trial. The number of errors and the time to find all rewards are recorded. The maze should be cleaned between trials to remove olfactory cues.[16]

-

Biochemical Assay: Thioflavin T (ThT) Assay for Protein Aggregation

This assay is used to quantify the formation of amyloid-like fibrils, such as tau or α-synuclein aggregates.

Caption: Workflow for the Thioflavin T aggregation assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the protein of interest (e.g., tau) and the PREP inhibitor at various concentrations. Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS).

-

Incubation: Mix the protein solution with either the PREP inhibitor or a vehicle control in a microplate. Incubate the plate at 37°C with continuous shaking to promote aggregation.

-

Fluorescence Measurement: At specified time points, add ThT to the wells. ThT binds to β-sheet structures in the protein aggregates, resulting in a significant increase in fluorescence. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths around 450 nm and 485 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. A decrease in the fluorescence signal in the presence of the inhibitor indicates a reduction in protein aggregation.

Electrophysiology: Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.[17][18]

Caption: Workflow for Long-Term Potentiation (LTP) measurement.

Protocol:

-

Slice Preparation: Prepare acute brain slices (typically 300-400 µm thick) containing the hippocampus from a rodent.[18]

-

Incubation: Allow the slices to recover in artificial cerebrospinal fluid (aCSF). For drug application, incubate a subset of slices in aCSF containing the PREP inhibitor.

-

Baseline Recording: Place a slice in a recording chamber and perfuse with aCSF. Position a stimulating electrode on an afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the dendritic region of the postsynaptic neurons (e.g., stratum radiatum of CA1). Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by applying low-frequency stimulation for 15-20 minutes.

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol to induce LTP.[19][20]

-

Post-Induction Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes following the induction protocol.

-

Data Analysis: Measure the slope of the fEPSPs. Normalize the post-induction fEPSP slopes to the average baseline slope. A sustained increase in the fEPSP slope indicates the successful induction of LTP. The magnitude of LTP in the presence of the PREP inhibitor can be compared to the control condition.

Conclusion

PREP inhibitors represent a promising therapeutic strategy for neurodegenerative diseases characterized by protein aggregation and cognitive decline. While specific data for "this compound" is limited, evidence from other potent PREP inhibitors strongly suggests that this class of compounds can positively impact memory and cognition. The primary mechanism appears to be the restoration of PP2A activity, leading to reduced tau pathology. The detailed protocols provided in this guide offer a framework for researchers to further investigate the effects of PREP inhibitors on synaptic plasticity and memory, ultimately paving the way for the development of novel treatments for devastating neurological disorders.

References

- 1. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Inhibition of PP2A Activity and Abnormal Hyperphosphorylation of Tau by I2PP2A/SET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PP2A regulates tau phosphorylation directly and also indirectly via activating GSK-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A prolyl oligopeptidase inhibitor reduces tau pathology in cellular models and in mice with tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uef.fi [uef.fi]

- 7. researchgate.net [researchgate.net]

- 8. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Search strategy analysis of Tg4-42 Alzheimer Mice in the Morris Water Maze reveals early spatial navigation deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Learning about Cognition Risk with the Radial-Arm Maze in the Developmental Neurotoxicology Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Transsynaptic Long-Term Potentiation in the Hippocampus of Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. funjournal.org [funjournal.org]

- 19. scientifica.uk.com [scientifica.uk.com]

- 20. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of Prolyl Endopeptidase (PREP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Prolyl endopeptidase (PREP) is a serine protease that has garnered significant attention as a therapeutic target for a range of disorders, particularly neurodegenerative diseases such as Alzheimer's and Parkinson's. Its involvement in the metabolism of proline-containing neuropeptides and its interaction with protein aggregation pathways have made the development of potent and selective PREP inhibitors a key area of research. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of various classes of PREP inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of PREP Inhibitors

The potency of PREP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the in vitro inhibitory activities of a diverse range of PREP inhibitors, categorized by their structural class. This allows for a comparative analysis of the structure-activity relationships across different chemical scaffolds.

Table 1: Peptide-Based and Peptidomimetic PREP Inhibitors

| Compound Name/Reference | Structure | IC50 (nM) | Ki (nM) | Source Organism/Assay Condition |

| Z-Pro-Prolinal | N-Benzyloxycarbonyl-L-prolyl-L-prolinal | ~1-10 | 15 | Potent, reversible inhibitor |

| SUAM-1221 | 1-[1-(4-phenylbutanoyl)-L-prolyl]-pyrrolidine | ~46 | - | Canine brain PREP |

| JTP-4819 | (S)-1-[N-(2-methyl-3-phenylpropanoyl)-L-prolyl]pyrrolidine-2-carbonitrile | 0.9 | - | Rat brain PREP |

| KYP-2047 | 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine | 0.4 | 0.023 | Potent and BBB-penetrating |

Table 2: Non-Peptidic and Heterocyclic PREP Inhibitors

| Compound Name/Reference | Structure | IC50 (nM) | Ki (nM) | Notes |